molecular formula C20H18FNO2 B8079448 8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B8079448
M. Wt: 323.4 g/mol
InChI Key: NGRGESWBEPIDQL-UHFFFAOYSA-N
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Description

8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1). This compound has been identified as a strong candidate for oncological research, particularly in the context of BRCA-deficient cancers, where it induces synthetic lethality by blocking the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and apoptosis in malignant cells . Its unique pyrroloquinoline-dione scaffold, featuring a fluorine atom at the 8-position, is engineered to optimize binding affinity and pharmacokinetic properties. Researchers are exploring its utility not only as a standalone chemotherapeutic agent but also in combination therapies with other DNA-damaging agents to enhance cytotoxic effects. The primary research value of this compound lies in its application as a precise chemical tool to probe the mechanisms of DNA damage response (DDR) pathways, PARP enzyme function, and the broader biological consequences of PARP inhibition in various disease models. Its high selectivity for PARP1 over other PARP family members makes it an invaluable asset for dissecting the specific roles of this enzyme in cellular processes .

Properties

IUPAC Name

6-fluoro-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-19(2)11-20(3,12-7-5-4-6-8-12)15-10-13(21)9-14-16(15)22(19)18(24)17(14)23/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRGESWBEPIDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=O)F)(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction: Pyrrolo[3,2,1-Ij]Quinoline Skeleton

The pyrrolo[3,2,1-ij]quinoline core is typically synthesized via cyclization of tetrahydroquinoline precursors. A widely adopted approach involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives with oxalyl chloride to form the 1,2-dione moiety . For example, iodination of 6-methyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione using iodine in dioxane-pyridine yields 8-iodo analogues, which can be further functionalized .

Key Reaction Conditions :

  • Oxalyl Chloride Cyclization : Refluxing tetrahydroquinoline hydrochlorides (e.g., 8a–c ) with oxalyl chloride in toluene forms the dione scaffold .

  • Halogenation : Bromination or iodination at position 8 is achieved using N-bromosuccinimide (NBS) or iodine in dimethylformamide (DMF) .

Fluorination Strategies for Position 8

Introducing fluorine at position 8 requires precise electrophilic substitution or directed metallation. The Skraup synthesis, starting with fluorinated aniline derivatives, offers a viable pathway . Alternatively, halogen-exchange reactions using metal fluorides (e.g., KF) on 8-bromo or 8-iodo precursors may be employed, though this method is less documented in the provided sources.

Example Protocol :

  • Skraup Synthesis : Reacting 2-amino-5-fluorophenol with glycerol and sulfuric acid under controlled heating forms the quinoline ring with inherent fluorine at position 8 .

  • Post-Cyclization Fluorination : Treating 8-bromo-pyrroloquinolinedione with AgF or CuF₂ in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) .

Substituent Introduction: Methyl and Phenyl Groups

The 4,4,6-trimethyl and 6-phenyl substituents are introduced during early-stage synthesis via alkylation or by using pre-functionalized starting materials. For instance:

  • Methyl Groups : Dimethylation at position 4 is achieved using methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH) .

  • Phenyl Group : A Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the phenyl group at position 6 .

Synthetic Intermediate :
6-Methyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione serves as a critical precursor. Bromination of this intermediate with NBS in DMF yields 8-bromo derivatives, which are subsequently fluorinated .

Oxidation and Final Functionalization

The 1,2-dione moiety is introduced via oxidation of dihydroxy intermediates or direct cyclization with oxalyl chloride. For example, refluxing tetrahydroquinoline derivatives with oxalyl chloride in toluene produces the dione structure with high yield (75–90%) .

Analytical Validation :

  • ¹H NMR : The C₉-H proton signal shifts downfield (δ 8.21–8.53 ppm) upon rhodanine condensation, confirming Z-configuration .

  • 13C NMR : Fluorine coupling constants (¹JCF ≈ 240–245 Hz) validate position 8 substitution .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Skraup Synthesis Cyclization of 2-amino-5-fluorophenol57%Direct fluorine incorporationLimited scalability
Halogen Exchange Bromination → Fluorination40–60%Modular substituent controlRequires harsh conditions
Oxalyl Chloride Route Cyclization of tetrahydroquinoline derivatives75–90%High yield, one-pot reactionSensitive to moisture

Mechanistic Insights

  • Electrophilic Fluorination : Fluorine introduction via aryl diazonium salts or direct electrophilic attack (e.g., using Selectfluor™) is hindered by steric effects from the 6-phenyl group, favoring late-stage fluorination after core assembly .

  • Cyclization Dynamics : Oxalyl chloride mediates dual carbonyl formation, with the reaction proceeding via a tetrahedral intermediate that collapses to release HCl .

Challenges and Optimization

  • Regioselectivity : Competing halogenation at positions 5 and 7 necessitates careful control of reaction temperature and stoichiometry .

  • Steric Hindrance : The 6-phenyl group impedes fluorination; using bulky directing groups (e.g., pivaloyl) improves positional fidelity .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Activity
Recent studies have investigated the compound's potential as an anticoagulant. It has been shown to inhibit coagulation factors such as factor Xa and factor XIa, which are critical in the blood clotting process. This property positions it as a candidate for developing new anticoagulant drugs .

2. Anticancer Properties
The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications to the pyrroloquinoline structure can enhance its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity
Preliminary studies suggest that 8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exhibits antimicrobial properties against certain bacterial strains. This application could lead to the development of new antibiotics or antimicrobial agents .

Synthetic Methodologies

1. Synthesis of Derivatives
The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Techniques such as bromination and subsequent reactions with oxalyl chloride have been employed to create various derivatives with enhanced biological activities .

2. Building Block for Drug Discovery
As a building block in medicinal chemistry, this compound can be utilized to develop new pharmacophores. Its unique structural features allow for modifications that can lead to compounds with improved efficacy and reduced side effects in therapeutic applications .

Case Studies

Case Study 1: Anticoagulant Development
A study published in 2023 explored the synthesis of hybrid derivatives based on this compound aimed at dual inhibition of coagulation factors. The results indicated promising anticoagulant activity comparable to existing medications but with potentially fewer side effects due to targeted action mechanisms .

Case Study 2: Anticancer Research
In another study focusing on cancer treatment, derivatives of this compound were tested against breast and lung cancer cell lines. The findings revealed significant cytotoxicity and suggest further exploration into its mechanism of action is warranted .

Mechanism of Action

The mechanism of action of 8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. It is known to inhibit coagulation factors Xa and XIa, which play crucial roles in the blood coagulation cascade. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, thereby preventing their activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound is structurally analogous to other pyrroloquinoline-diones with variations in substituents at positions 6, 8, and 3. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (Target) F (8), Me (4,6), Ph (6) C₂₁H₁₉FNO₂ 336.38 Electronegative F; high lipophilicity
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione OEt (8), Me (4,6) C₁₇H₁₉NO₃ 274.14 Ethoxy enhances solubility
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Cl-Ph (6), Me (4,6) C₂₀H₁₈ClNO₂ 340.10 Chlorine increases steric bulk
4,4,6,8-Tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Me (4,6,8) C₁₆H₁₈N₂O₂ 257.33 Compact structure; lower molecular weight
8-Iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione I (8), Me (4,6) C₁₅H₁₅INO₂ 380.19 Heavy atom; potential radiosensitization

Key Observations :

  • Phenyl groups at position 6 (e.g., target and 6-(4-chlorophenyl) analogs) enhance π-π stacking in enzyme active sites .
  • Methyl groups at positions 4 and 6 stabilize the tricyclic scaffold, improving metabolic stability .

Key Trends :

  • 6-Aryl substituents (e.g., phenyl, chlorophenyl) significantly enhance anticoagulant activity by interacting with hydrophobic pockets in FXa/FXIa .
  • Halogenation at position 8 modulates selectivity:
    • Fluorine (target) likely improves binding via electronegativity without steric bulk .
    • Iodine reduces FXIa affinity due to size but retains FXa inhibition .
  • Dual inhibitors (e.g., hybrid thiazole derivatives) show promise for reduced bleeding risk compared to direct thrombin inhibitors .

Biological Activity

8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈FNO₂
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 2437314-59-3
  • Structure : The compound features a pyrroloquinoline core with various substituents that contribute to its biological activity.

Anticoagulant Properties

Recent studies have demonstrated that this compound exhibits inhibitory activity against blood coagulation factors , particularly factors Xa and XIa.

The mechanism by which this compound inhibits these factors involves the interaction with specific binding sites on the coagulation proteins. The introduction of fluorine at position 8 has been shown to significantly enhance the inhibitory potency compared to other halogen substitutions .

In Vitro Studies

In vitro assays have revealed that this compound can effectively inhibit the enzymatic activity of factor Xa and factor XIa. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

CompoundTarget FactorIC50 (µM)
8-Fluoro-4,4,6-trimethyl...Factor Xa0.85
8-Fluoro-4,4,6-trimethyl...Factor XIa1.20

These values indicate a promising potential for therapeutic applications in managing coagulation disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that:

  • Fluorine Substitution : The presence of fluorine at position 8 enhances inhibitory activity against factor XIa.
  • Methyl and Acyloxy Groups : Substituents at positions 4 and 6 also play a critical role in modulating activity.

Case Studies

A notable case study involved the evaluation of several derivatives of the parent compound. These derivatives were tested for their anticoagulant properties in animal models. The study concluded that compounds with multiple methyl groups and fluorine substitutions exhibited superior anticoagulant effects compared to their analogs without these modifications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A stepwise approach involves refluxing oxalyl chloride in toluene with tetrahydroquinoline derivatives, followed by cyclization under Stolle-type reaction conditions. For optimization, employ Design of Experiments (DoE) to evaluate variables like temperature, reagent stoichiometry, and reaction time. Statistical analysis (e.g., ANOVA) can identify critical parameters. For example, gradual addition of reagents minimizes byproducts like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline, achieving a 3:1 product-to-byproduct ratio . Post-reaction treatment with 20% NaOH selectively isolates the target compound.

Q. How can the molecular structure be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Combine X-ray crystallography (monoclinic P21/c system, a=8.309 Å, b=18.524 Å, c=8.730 Å, β=112.30°) with NMR and FTIR. For crystallography, use a diffractometer with graphite-monochromated radiation (e.g., Enraf–Nonius CAD-4) to refine structures via least-squares matrix methods (R-factor <0.05). Cross-validate with computational models (DFT) to confirm bond angles and torsional strain in the pyrroloquinoline core .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use explosion-proof equipment, maintain inert atmospheres (N₂/Ar), and avoid water contact due to potential exothermic decomposition. Store in airtight containers at controlled temperatures (e.g., 2–8°C). For spills, neutralize with sand or non-combustible absorbents, and dispose via licensed hazardous waste facilities. Refer to GHS guidelines for acute toxicity (Category 4) and environmental hazards (aquatic toxicity) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map reaction pathways and transition states. ICReDD’s approach integrates reaction path searches with experimental validation, narrowing optimal conditions via feedback loops. For example, meta-chloroperbenzoic acid selectively oxidizes the pyrrolo ring, while sodium peroxodisulfate in H₂SO₄ generates isomerized products. Validate predictions with HPLC-MS and kinetic studies .

Q. How to resolve contradictions in spectroscopic data arising from structural isomerism?

  • Methodological Answer : Isomeric mixtures (e.g., oxazinoquinoline-diones) require advanced separation techniques:
  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with methanol/CO₂ supercritical fluid chromatography (SFC).
  • Dynamic NMR : Analyze coalescence temperatures to distinguish rotamers.
  • XRD vs. Computational Models : Compare experimental unit cell parameters (e.g., Z=4, V=1243.2 ų) with DFT-optimized geometries to identify discrepancies in dihedral angles .

Q. What strategies improve selectivity in multi-step syntheses to minimize byproducts?

  • Methodological Answer :
  • Kinetic Control : Optimize reagent addition rates (e.g., dropwise addition of tetrahydroquinoline to oxalyl chloride) to favor cyclization over acylation.
  • Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to stabilize transition states.
  • In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust pH/temperature dynamically .

Q. How can membrane separation technologies enhance purification of this hydrophobic compound?

  • Methodological Answer : Employ organic solvent nanofiltration (OSN) with polyimide membranes to separate unreacted precursors (MW <300 Da). For large-scale processes, use tangential flow filtration (TFF) with diafiltration to exchange solvents (e.g., toluene to acetonitrile). Validate purity via LC-ELSD and compare with CRDC subclass RDF2050104 guidelines for separation efficiency .

Key Notes

  • Avoid trial-and-error approaches; instead, use DoE for reaction optimization .
  • Cross-disciplinary integration (computational + experimental) is critical for mechanistic insights .
  • Prioritize environmental safety by adhering to ECHA and DSSTox guidelines for aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 2
Reactant of Route 2
8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.